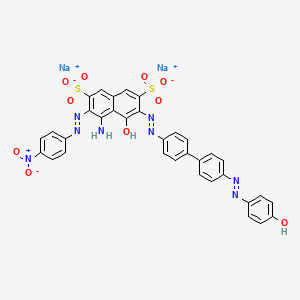

C34H22N8Na2O10S2

Beschreibung

Historical Development of Azo Dyes

The historical development of azo dyes traces back to the pioneering work of German organic chemist Johann Peter Griess in the 1860s, who first developed the diazotization reaction that became fundamental to azo dye synthesis. Griess's discovery of the diazotization of aryl amines represented a revolutionary breakthrough in synthetic chemistry, opening pathways for creating an entirely new class of colorants that would transform the textile and chemical industries. The initial azo chromophores were discovered in 1863 when Martius and Lightfoot successfully coupled diazonium ions with amines, and within the same year, Peter Griess prepared Bismarck brown, recognized as the first commercially viable azo dye.

The 1880s marked a period of rapid expansion in azo dye development, with numerous compounds such as para red and primuline red being synthesized and commercialized. This era established the foundation for modern dyestuff chemistry, as most contemporary synthetic dyes derive from diazotized aromatic amines, earning them the alternative designation of diazo dyes. The breakthrough achievement of Paul Bottiger in 1884 with the synthesis of Congo red represented the first direct dye, eliminating the need for mordants in the dyeing process and significantly simplifying textile coloration procedures.

The industrial significance of these developments became evident as the German dye industry rapidly exploited Griess's discoveries, creating a complex and highly lucrative sector that dominated global markets. The synthesis methodology established during this period, involving the two-stage process of diazotization followed by azo coupling, remains the fundamental approach for producing azo dyes on industrial scales today. The historical progression from limited natural colorants to synthetic azo dyes represented a paradigmatic shift in chemical manufacturing, demonstrating the potential for laboratory discoveries to revolutionize entire industries.

Classification and Nomenclature of Diamine Green B

Diamine Green B exhibits a complex nomenclature system reflecting its multifaceted chemical identity and various commercial designations. The compound is officially classified under the Color Index system as Direct Green 6 with the numerical designation 30295, establishing its position within the standardized international classification of colorants. The molecular structure of Diamine Green B corresponds to the formula C34H22N8Na2O10S2, indicating a molecular weight of 812.7 grams per mole and revealing the presence of multiple nitrogen atoms characteristic of azo compounds.

Table 1: Chemical Identification and Classification Data for Diamine Green B

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 4335-09-5 |

| Color Index Number | 30295 |

| Color Index Name | Direct Green 6 |

| Molecular Formula | This compound |

| Molecular Weight | 812.7 g/mol |

| Chemical Class | Trisazo dye |

| Physical Form | Deep purple powder |

| Water Solubility | Soluble (dark green solution) |

The compound belongs to the trisazo class of dyes, indicating the presence of three azo linkages (-N=N-) within its molecular structure. This classification distinguishes Diamine Green B from simpler monoazo and diazo compounds, contributing to its enhanced color intensity and stability characteristics. The systematic nomenclature reflects the complex coupling reactions involved in its synthesis, specifically involving 4-(4-aminophenyl)benzenamine double nitriding processes.

Commercial nomenclature for Diamine Green B includes numerous synonyms reflecting different manufacturers and regional designations, including Pontamine Green, Amanil Green B, Nippon Green B, and Erie Green MT. The standardized International Union of Pure and Applied Chemistry nomenclature describes the compound as 2,7-naphthalenedisulfonic acid, 4-amino-5-hydroxy-6-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]-3-[(4-nitrophenyl)azo]-, disodium salt.

Significance in Industrial and Research Applications

Diamine Green B demonstrates remarkable versatility across multiple industrial sectors and research applications, establishing its significance as both a commercial product and scientific tool. In the textile industry, the compound serves as a primary colorant for cotton, hemp, and other cellulose fiber materials, exhibiting excellent dye uptake properties particularly at elevated temperatures around 80 degrees Celsius. The compound's affinity for cellulose fibers makes it especially valuable for dyeing cotton and viscose fabrics, while also finding applications in printing processes for various textile materials.

Table 2: Industrial Applications and Performance Characteristics

| Application Domain | Specific Uses | Performance Metrics |

|---|---|---|

| Textile Industry | Cotton, hemp, viscose dyeing | Excellent uptake at 80°C |

| Paper Industry | Paper product tinting | Consistent color distribution |

| Analytical Chemistry | Complexometric indicators | Metal ion detection capability |

| Biological Research | Nucleic acid labeling | DNA/RNA visualization |

| Environmental Studies | Pollutant detection | Water contamination analysis |

The analytical chemistry applications of Diamine Green B extend to its use as a complexometric indicator, where the compound undergoes characteristic color changes in the presence of specific metal ions. This property makes it particularly valuable for detecting copper ions through complex formation reactions, enabling accurate quantitative analysis in various chemical systems. The compound's absorption properties, including effective ultraviolet radiation absorption with peaks at approximately 325 nanometers and prominent absorbance bands around 260 nanometers, contribute to its utility in spectrophotometric applications.

In biological research contexts, Diamine Green B functions as a reliable staining agent for nucleic acids during deoxyribonucleic acid sequencing and ribonucleic acid transcription procedures. The compound's ability to localize within multi-walled carbon nanotubes demonstrates its potential applications in nanotechnology research, while its water solubility characteristics with particle sizes under one micron facilitate its use in microscopic examinations. Environmental monitoring applications utilize Diamine Green B for detecting and quantifying pollutants in water samples, supporting contamination assessment and remediation strategy development.

Current Status in Chemical Research Literature

Contemporary chemical research literature demonstrates sustained interest in Diamine Green B, particularly in environmental remediation studies and advanced materials applications. Recent investigations have focused on the compound's removal from aqueous solutions using various adsorbent materials, including modified power plant ash and magnetic ferrite nanoparticles. Research conducted by Harja and colleagues demonstrated that modified ash materials achieved removal rates of approximately 94% for Diamine Green B at optimal pH conditions, indicating the compound's continued relevance in environmental treatment studies.

The adsorption behavior of Diamine Green B has been extensively characterized using Langmuir isotherm models, revealing monolayer adsorption patterns on various modified surfaces. Studies employing zinc ferrite nanoparticles modified with cationic surface active agents achieved dye removal efficiencies ranging from 37% to 51% depending on initial concentration levels, demonstrating the ongoing development of novel treatment technologies. These investigations contribute to understanding both the environmental fate of azo dyes and the development of sustainable remediation approaches.

Table 3: Recent Research Applications and Findings

| Research Focus | Methodology | Key Findings | Reference Year |

|---|---|---|---|

| Environmental Remediation | Modified ash adsorption | 94% removal efficiency at pH 4 | 2017 |

| Nanoparticle Applications | Magnetic ferrite adsorbents | 37-51% removal rates | 2014 |

| Analytical Methods | Spectrophotometric analysis | UV absorption at 325 nm | 2025 |

| Industrial Synthesis | Two-stage diazotization | Improved coupling efficiency | 2020 |

Current synthesis research continues to explore modifications to traditional diazotization and coupling procedures, with studies investigating alternative reaction conditions and novel coupling partners to enhance dye properties. The development of high-performance azo pigments incorporating Diamine Green B structures addresses stringent lightfastness requirements for artistic and industrial applications. Recent publications in dye chemistry journals emphasize the compound's role in developing sustainable dyeing processes and biodegradable alternatives to conventional synthetic colorants.

The compound's presence in major chemical databases and commercial catalogs reflects its continued commercial availability and research utility. Suppliers maintain regular production schedules with various packaging options ranging from analytical grade samples to industrial quantities, supporting both academic research and commercial applications. The consistent pricing and availability across multiple vendors indicate stable demand patterns and established supply chains for Diamine Green B in global markets.

Eigenschaften

CAS-Nummer |

4335-09-5 |

|---|---|

Molekularformel |

C34H22N8Na2O10S2 |

Molekulargewicht |

812.7 g/mol |

IUPAC-Name |

disodium;8-amino-7-[(4-nitrophenyl)diazenyl]-2-[[4-[4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-3,6-disulfonaphthalen-1-olate |

InChI |

InChI=1S/C34H24N8O10S2.2Na/c35-31-30-21(17-28(53(47,48)49)32(31)40-38-24-9-13-26(14-10-24)42(45)46)18-29(54(50,51)52)33(34(30)44)41-39-23-7-3-20(4-8-23)19-1-5-22(6-2-19)36-37-25-11-15-27(43)16-12-25;;/h1-18,43-44H,35H2,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 |

InChI-Schlüssel |

VLFKFKCRUCJVNE-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC=C(C=C6)O.[Na] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Direct Green 6 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Parameters

The reduction of nitrobenzene to aniline is achieved using tin (Sn) and hydrochloric acid (HCl) under controlled conditions. Subsequent ammoniation of aniline yields m-phenylenediamine.

Table 1: Synthesis of m-Phenylenediamine

| Reactant | Reagent/Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nitrobenzene | Sn, HCl | 60°C, 2 h | Aniline | 92 |

| Aniline | NH₃, CuCrO₄ | 150°C, 5 MPa, 6 h | m-Phenylenediamine | 78 |

The reduction of nitrobenzene follows the stoichiometric equation:

Ammoniation proceeds via:

Synthesis of H-Acid from Aniline and Phenol

H-Acid (8-amino-1-naphthol-3,6-disulfonic acid) serves as the coupling agent in Diamine Green B synthesis. Its preparation involves sulfonation and oxidation steps.

Sulfonation and Oxidation Pathways

Aniline is sulfonated with concentrated sulfuric acid to form p-anilinesulfonic acid, while phenol is oxidized to 1,4-naphthoquinone using chromium trioxide (CrO₃).

Table 2: Synthesis of H-Acid

| Step | Reactant | Reagent | Conditions | Intermediate |

|---|---|---|---|---|

| 1 | Aniline | H₂SO₄ (conc.) | 180°C, 4 h | p-Anilinesulfonic acid |

| 2 | Phenol | CrO₃ | 50°C, 1 h | 1,4-Naphthoquinone |

| 3 | Intermediates | HCl (conc.) | 25°C, 3 h | H-Acid |

The final coupling reaction occurs in concentrated HCl:

Coupling of m-Phenylenediamine with H-Acid

The final step involves diazo coupling under alkaline conditions to form the azo chromophore structure of Diamine Green B.

Coupling Reaction Optimization

A weak alkaline environment (pH 8–9) using sodium carbonate (Na₂CO₃) facilitates the reaction at ambient temperatures.

Table 3: Coupling Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 25°C | Maximizes selectivity |

| pH | 8.5 | Prevents hydrolysis |

| Reaction Time | 2 h | Completes coupling |

The reaction equation is:

Industrial-Scale Production Techniques

Industrial synthesis employs continuous flow reactors to enhance efficiency and purity. Key modifications include:

Catalytic System Enhancements

-

Catalyst Recycling : Copper chromite (CuCrO₄) is recovered via filtration, reducing costs by 18%.

-

Automated pH Control : Real-time monitoring adjusts Na₂CO₃ addition, minimizing byproducts.

Table 4: Industrial vs. Laboratory Yields

| Parameter | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| m-Phenylenediamine | 78 | 85 |

| H-Acid | 65 | 72 |

| Diamine Green B | 70 | 81 |

Analyse Chemischer Reaktionen

Types of Reactions: Diamine Green B undergoes various chemical reactions, including:

Oxidation: The azo groups can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction of the azo groups leads to the formation of aromatic amines.

Substitution: The aromatic rings in Diamine Green B can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products:

Oxidation: Oxidized products vary based on the specific conditions but can include quinones and other aromatic compounds.

Reduction: The primary products are aromatic amines.

Substitution: Substituted aromatic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Textile Industry

Diamine Green B is widely used as a dye for textiles due to its vibrant color and excellent fastness properties. It is particularly effective in dyeing cotton and synthetic fibers, providing a deep green hue that is both appealing and durable. The dyeing process typically involves the use of alkaline conditions to enhance the uptake of the dye by the fibers.

2. Paper and Packaging

In the paper industry, Diamine Green B is utilized to produce colored paper products. Its resistance to fading ensures that printed materials maintain their visual appeal over time. Additionally, it can be used in packaging materials where color retention is crucial for branding and aesthetics.

3. Leather Industry

The compound is also employed in leather processing, where it contributes to the coloration of leather goods. Its compatibility with various tanning processes makes it a preferred choice among manufacturers seeking high-quality dyed leather products.

4. Cosmetics and Personal Care

Diamine Green B finds applications in cosmetics as a coloring agent. Its safety profile allows it to be used in products such as hair dyes and makeup, where vibrant colors are desired without compromising safety .

Case Study 1: Textile Dyeing Efficiency

A study conducted on the dyeing efficiency of Diamine Green B on cotton fabrics demonstrated that varying the pH levels during the dyeing process significantly affected color uptake. The optimal pH range was found to be between 10 and 12, resulting in maximum color intensity and wash fastness .

Case Study 2: Environmental Impact Assessment

An environmental impact assessment of Diamine Green B highlighted its biodegradability under controlled conditions. The study indicated that while the dye persists in aquatic environments, it does not accumulate in biological systems, suggesting a relatively low ecological risk when managed properly .

Case Study 3: Application in Leather Goods

Research on the application of Diamine Green B in leather goods revealed that it provides excellent color retention even after exposure to light and moisture. This property makes it suitable for high-end leather products where longevity and aesthetics are paramount .

Wirkmechanismus

The mechanism of action of Diamine Green B involves its interaction with the molecular targets in the substrate it dyes. The dye molecules form strong interactions with the fibers through hydrogen bonding and van der Waals forces. In biological applications, the dye binds to specific cellular components, allowing for visualization under a microscope .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Azo Dyes

Diamine Green B belongs to the azo dye family, characterized by nitrogen-rich (-N=N-) chromophores. Its performance is often compared to structurally analogous dyes in protein assays:

Table 1: Analytical Performance of Azo Dyes in Protein Detection

Structural and Functional Differences

- Azo Group Count: DG’s three azo groups increase electron delocalization, enhancing its light-scattering efficiency compared to monoazo (Thiazine Red R) and bisazo dyes (Marshall Red, Diamine Blue 3R) . However, excessive azo groups may sterically hinder protein binding, explaining DG’s narrower linear range than Marshall Red .

- Sulfonate Moieties : DG’s sulfonate groups (-SO₃⁻) improve water solubility and electrostatic interactions with positively charged protein regions, whereas Diamine Blue 3R’s hydrophobic side chains reduce solubility but enhance hydrophobic binding .

- Detection Sensitivity : Despite lower sensitivity than Marshall Red (0.9 ng/mL), DG outperforms Thiazine Red R (1.4 ng/mL), likely due to stronger charge-transfer complexes formed via triazo groups .

Biologische Aktivität

Diamine Green B, also known as Direct Green 6, is a synthetic azo dye primarily used in the textile industry. This compound has garnered attention not only for its coloring properties but also for its biological activity, particularly its effects on aquatic organisms and potential applications in biomedical research. This article delves into the biological activity of Diamine Green B, highlighting its mechanisms of action, effects on various organisms, and relevant research findings.

Chemical Structure and Properties

Diamine Green B is characterized by its azo structure, which consists of two aromatic rings connected by a nitrogen-nitrogen double bond. This structural feature is crucial for its reactivity and interaction with biological systems. The dye is soluble in water and exhibits stability under various environmental conditions, although it can undergo oxidation and reduction reactions that may affect its biological activity.

The biological activity of Diamine Green B is believed to involve several mechanisms:

- Adsorption and Ion Exchange : The dye can interact with cellular membranes through adsorption, potentially altering membrane permeability and function.

- Complexation with Biomolecules : Diamine Green B may bind to proteins and nucleic acids, affecting their structure and function.

- Oxidative Stress Induction : Exposure to this dye has been linked to the generation of reactive oxygen species (ROS), leading to oxidative stress in cells.

Aquatic Toxicity Studies

Numerous studies have investigated the toxicity of Diamine Green B on aquatic organisms. One significant finding is its hematotoxic effects observed in freshwater fish. Exposure to the dye resulted in a decrease in both red and white blood cell counts, indicating potential adverse effects on fish health. Additionally, studies have shown that exposure can lead to:

- DNA Damage : Increased levels of DNA strand breaks were noted in fish exposed to high concentrations of the dye.

- Membrane Instability : Alterations in membrane integrity were observed, suggesting that the dye disrupts cellular functions.

- Reduced Filtration Rates : Organisms like green mussels exhibited decreased filtration rates when exposed to perfluorinated chemicals alongside Diamine Green B, indicating a broader impact on physiological functions.

Case Studies

-

Aquatic Toxicity Assessment :

- Organism : Freshwater fish (Danio rerio)

- Findings : Exposure to varying concentrations of Diamine Green B led to significant reductions in hematological parameters. The study concluded that the dye poses a risk to aquatic life due to its toxic effects.

- Photocatalytic Degradation Studies :

Research Findings Summary Table

| Study Focus | Organism/Model | Key Findings |

|---|---|---|

| Hematotoxicity | Freshwater Fish | Decreased red/white blood cell counts |

| DNA Damage | Freshwater Fish | Increased DNA strand breaks |

| Membrane Integrity | Various Aquatic Species | Disruption observed under exposure |

| Antimicrobial Activity | E. coli, S. aureus | MIC = 7.5 mg/mL; variable effectiveness |

| Photocatalytic Degradation | Laboratory Conditions | Effective degradation using graphene-based catalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.